molecular formula C15H11NO4S B11348914 4-Methoxyphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

4-Methoxyphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11348914
M. Wt: 301.3 g/mol
InChI Key: JJNSIBWSLWTYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiophene ring, and an oxazole ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenyl hydrazine with thiophene-2-carboxylic acid, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like phosphorus pentoxide or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxyphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methoxyphenyl 5-methyl-1,2-oxazole-3-carboxylate
  • Thiophene-2-carboxylic acid derivatives
  • Oxazole derivatives with different substituents

Uniqueness: 4-Methoxyphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

(4-methoxyphenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H11NO4S/c1-18-10-4-6-11(7-5-10)19-15(17)12-9-13(20-16-12)14-3-2-8-21-14/h2-9H,1H3

InChI Key

JJNSIBWSLWTYKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.